molecular formula C11H10N2O B11908875 1-Acetylindoline-4-carbonitrile

1-Acetylindoline-4-carbonitrile

Cat. No.: B11908875
M. Wt: 186.21 g/mol
InChI Key: QAWGVXNSVQEZJY-UHFFFAOYSA-N
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Description

1-Acetylindoline-4-carbonitrile is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of indoline with acetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed reactions and other advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Acetylindoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetylindoline-4-carbonitrile involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Acetylindoline-4-carbonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-acetyl-2,3-dihydroindole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-6-5-10-9(7-12)3-2-4-11(10)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWGVXNSVQEZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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